2-(Cyclobutanecarboxamidomethyl)thiazole-4-carboxylic acid
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Overview
Description
2-(Cyclobutanecarboxamidomethyl)thiazole-4-carboxylic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. The thiazole ring is a significant platform in a number of medicinally relevant molecules due to its aromatic properties and reactive positions . This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazole precursor with cyclobutanecarboxylic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutanecarboxamidomethyl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(Cyclobutanecarboxamidomethyl)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Cyclobutanecarboxamidomethyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
2-Aminothiazole-4-carboxylate: Known for its antimicrobial properties.
Thiazole-4-carboxamide: Studied for its potential antitumor activities.
Uniqueness
2-(Cyclobutanecarboxamidomethyl)thiazole-4-carboxylic acid is unique due to the presence of the cyclobutanecarboxamidomethyl group, which can impart distinct chemical and biological properties compared to other thiazole derivatives .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12N2O3S |
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Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-[(cyclobutanecarbonylamino)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3S/c13-9(6-2-1-3-6)11-4-8-12-7(5-16-8)10(14)15/h5-6H,1-4H2,(H,11,13)(H,14,15) |
InChI Key |
HERNITUXGMQFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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